Bienvenue dans la boutique en ligne BenchChem!

(E)-Resveratroloside

α-glucosidase inhibition postprandial hyperglycemia diabetes mellitus

(E)-Resveratroloside (CAS 116181-54-5) is the 4′-O-β-D-glucopyranoside of resveratrol, regiospecifically glycosylated at the B-ring—a structural distinction from polydatin (3-O-glucoside) that confers 4.7× greater α-glucosidase inhibition (IC50 22.9 μM vs. 108 μM) and 2.3× stronger AGE inhibition than polydatin. Critically, it is a weak CYP3A4 inhibitor, unlike resveratrol (IC50 4.5 μM), minimizing drug-drug interaction risk in polypharmacy models. Ideal for diabetes target validation, cardioprotection studies, and antiglycation SAR programs. Order now for reproducible, mechanism-specific research.

Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
CAS No. 116181-54-5
Cat. No. B7765801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Resveratroloside
CAS116181-54-5
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-4-3-10(7-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
InChIKeyOLCVEOSSVCAFGR-CUYWLFDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Resveratroloside (CAS 116181-54-5): Stilbenoid Glucoside Procurement Baseline for Glycometabolic and Cardiovascular Research


(E)-Resveratroloside (CAS 116181-54-5), also designated as trans-resveratrol 4′-O-β-D-glucopyranoside or piceatannol 4′-O-β-D-glucopyranoside, is a naturally occurring monoglucosylated stilbenoid found in Vitis vinifera roots, Polygonum cuspidatum, and Pinus cembra bark [1]. It possesses a molecular formula of C20H22O9 and a molecular weight of 406.4 g/mol, with the glucose moiety attached at the 4′ position of the B-ring—a regiospecific glycosylation that structurally distinguishes it from polydatin (piceid), the 3-O-β-D-glucoside isomer [2]. The compound has been characterized as a competitive inhibitor of α-glucosidase, an agent with cardioprotective activity in ischemia-reperfusion models, and an inhibitor of advanced glycation endproduct (AGE) formation [1][3].

Why Resveratrol or Polydatin Cannot Replace (E)-Resveratroloside in Targeted Stilbenoid Research


Substituting (E)-resveratroloside with its aglycone resveratrol or the regioisomeric glucoside polydatin introduces confounding variables that undermine experimental reproducibility. Resveratroloside carries its glucose at the 4′-O position (B-ring), whereas polydatin is glucosylated at the 3-O position (A-ring); this subtle regiochemical difference produces divergent bioactivity profiles across multiple assay platforms [1]. In head-to-head α-glucosidase assays, resveratroloside (IC50 22.9 μM) is 4.7-fold more potent than resveratrol (IC50 108 μM) [2]. Conversely, in the fetal bovine serum/fructose AGE formation model, resveratroloside inhibits AGEs 2.3-fold more effectively than polydatin, while resveratrol itself is 1.5-fold more potent than resveratroloside—demonstrating that each stilbenoid occupies a distinct position on the efficacy gradient [3]. The CYP3A4 inhibition liability also differs sharply: resveratrol is a significant inhibitor (IC50 4.5 μM) with documented drug-food interaction risk, whereas resveratroloside is classified as a weak CYP3A4 inhibitor, offering a differentiated safety pharmacology profile [4]. These quantitative gaps preclude generic interchange.

(E)-Resveratroloside Quantitative Differentiation Evidence: Head-to-Head Data Against Key Comparators


α-Glucosidase Inhibition: Resveratroloside Is 11.5× More Potent Than Acarbose and 4.7× More Potent Than Resveratrol

In a direct enzyme inhibition study, (E)-resveratroloside demonstrated an IC50 of 22.9 ± 0.17 μM against α-glucosidase, which was significantly more potent than both the clinical drug acarbose (IC50 264 ± 3.27 μM) and the aglycone resveratrol (IC50 108 ± 2.13 μM) measured under identical assay conditions [1]. Enzyme kinetic analysis and molecular docking confirmed a competitive inhibition mechanism in which resveratroloside occupies the catalytic site and forms strong hydrogen bonds with α-glucosidase residues [1]. In vivo, oral administration of resveratroloside-starch complexes significantly inhibited postprandial blood glucose (PBG) increase in a dose-dependent manner in both normal and diabetic mice, and the PBG level treated with resveratrol (30 mg/kg) was not lower than that of resveratroloside [1].

α-glucosidase inhibition postprandial hyperglycemia diabetes mellitus

Myocardial Ischemia-Reperfusion Cardioprotection: Resveratroloside Matches Resveratrol in Infarct Size Reduction

In a comparative rat model of myocardial ischemia-reperfusion, single intraperitoneal administration of (E)-resveratroloside (10 mg/kg) followed by 30-min ischemia and 120-min reperfusion reduced myocardial infarct area to 41.6 ± 4.8%, compared to 55.0 ± 4.0% in the untreated control group, representing a statistically significant 24.4% relative reduction in infarct size [1]. Resveratrol at the identical dose (10 mg/kg i.p.) produced a comparable infarct area of 40.7 ± 4.4% [1]. This was the first reported demonstration of cardioprotective efficacy for resveratroloside, establishing that the 4′-O-glucoside retains full cardioprotective potency equivalent to the parent aglycone in this model [1].

cardioprotection ischemia-reperfusion injury myocardial infarction

Advanced Glycation Endproduct (AGE) Inhibition: Resveratroloside Outperforms Polydatin by 2.3-Fold and Aminoguanidine by 1.3-Fold

In the fetal bovine serum (FBS)/fructose fluorescent AGE formation assay, (E)-resveratroloside exhibited an IC50 of 762.34 ± 3.08 μM, which was 2.3-fold more potent than its regioisomer polydatin (IC50 1746.68 ± 4.81 μM) and 1.3-fold more potent than the positive control aminoguanidine (IC50 1021.41 ± 4.42 μM) [1]. Resveratrol itself was more potent (IC50 521.44 ± 2.83 μM), while piceatannol-3'-O-glucoside (PG) was the most potent among all tested stilbenoids (IC50 128.32 ± 1.64 μM) [1]. The structure-activity relationship analysis in this study explicitly concluded that glucoside attachment to the B-ring of resveratrol (as in resveratroloside) confers superior antiglycation activity compared to A-ring glucosylation (as in polydatin) [1]. The antiglycation mechanism was shown to be proportional to both antioxidant capacity and methylglyoxal (MGO) trapping capacity [1].

advanced glycation endproducts antiglycation diabetic complications

CYP3A4 Inhibition Liability: Resveratroloside Is a Weak Inhibitor, Mitigating Drug-Drug Interaction Risk Relative to Resveratrol

In a comparative CYP3A4 inhibition study using testosterone 6β-hydroxylation as the probe reaction, resveratrol demonstrated significant inhibition of human CYP3A4 with an IC50 of 4.5 μM and was characterized as a mechanism-based inactivator [1]. In contrast, both glucosyl-stilbenes—resveratroloside and piceid (polydatin)—were explicitly classified as 'weak inhibitors of CYP3A4,' with the study attributing this difference to reduced lipophilicity conferred by the glucose moiety [1]. Methoxy-stilbenes in the same study exhibited IC50 values of 0.43–0.47 μM, confirming that lipophilicity rather than hydroxyl count or position is the primary determinant of CYP3A4 inhibition capacity among stilbenoids [1]. While the paper does not report a discrete IC50 for resveratroloside, the qualitative classification as a weak inhibitor relative to the 4.5 μM benchmark for resveratrol constitutes a class-level differentiation with direct implications for in vivo experimental design where CYP3A4-mediated drug interactions are a concern [1].

CYP3A4 inhibition drug-drug interaction drug metabolism

DPPH and ABTS Radical Scavenging: Resveratroloside Antioxidant Profile Is Weaker Than Resveratrol but Comparable to Polydatin

In a panel of seven stilbenoids assayed under identical conditions, (E)-resveratroloside exhibited DPPH radical scavenging with an IC50 of 34.61 ± 0.27 μM and ABTS radical cation scavenging with an IC50 of 5.65 ± 0.03 μM [1]. This antioxidant profile was 2.4-fold weaker than resveratrol on DPPH (IC50 14.45 ± 0.40 μM) and 1.5-fold weaker on ABTS (IC50 3.82 ± 0.02 μM) [1]. Compared to the regioisomer polydatin, resveratroloside was marginally weaker on DPPH (polydatin IC50 28.69 ± 0.38 μM; Δ = 5.92 μM) and on ABTS (polydatin IC50 4.41 ± 0.01 μM; Δ = 1.24 μM) [1]. Among all seven stilbenoids tested (resveratrol, isorhapontigenin, polydatin, resveratroloside, piceatannol-3'-O-glucoside, THSG, astringin), resveratroloside ranked fourth in DPPH and fourth in ABTS potency [1]. These data establish that glycosylation at the 4′-O position attenuates direct radical scavenging capacity relative to the aglycone, consistent with the electron-donating role of free phenolic hydroxyl groups.

antioxidant capacity DPPH assay ABTS assay structure-activity relationship

(E)-Resveratroloside: Evidence-Backed Application Scenarios for Research Procurement and Experimental Design


α-Glucosidase Inhibitor Lead Optimization and Antidiabetic Drug Discovery

(E)-Resveratroloside, with an IC50 of 22.9 μM against α-glucosidase—11.5-fold more potent than acarbose (264 μM) and 4.7-fold more potent than resveratrol (108 μM)—serves as a high-potency starting scaffold for medicinal chemistry programs targeting postprandial hyperglycemia [1]. Its competitive inhibition mechanism, validated by enzyme kinetics and molecular docking [1], supports rational structure-based design. The demonstrated in vivo efficacy in dose-dependently reducing PBG in diabetic mice after oral administration [1] further justifies its use as a tool compound for target validation in preclinical diabetes models.

Myocardial Ischemia-Reperfusion Injury Research Requiring Cardioprotection Without CYP3A4-Mediated Confounding

For cardiovascular pharmacology studies involving polypharmacy or CYP3A4 substrate co-administration, (E)-resveratroloside delivers infarct-sparing efficacy statistically equivalent to resveratrol (infarct area 41.6% vs. 40.7% at 10 mg/kg i.p. in rat I/R) [2] while carrying a weak CYP3A4 inhibition classification that substantially reduces the risk of pharmacokinetic drug-drug interactions compared to resveratrol (IC50 4.5 μM, mechanism-based inactivator) [3]. This profile makes resveratroloside the preferred stilbenoid for in vivo cardioprotection studies where clean mechanistic interpretation is paramount.

AGE-Associated Diabetic Complication Research Exploiting B-Ring Glucoside Chemotype Advantages

In antiglycation drug discovery, (E)-resveratroloside occupies a uniquely informative position in the stilbenoid structure-activity landscape. Its 4′-O-β-D-glucoside (B-ring) architecture confers 2.3-fold superior AGE inhibitory potency compared to the A-ring glucoside isomer polydatin (IC50 762 μM vs. 1747 μM), and 1.3-fold superiority over the reference inhibitor aminoguanidine (IC50 1021 μM) in the FBS/fructose fluorescent AGE assay [4]. This regiospecific advantage, attributed to B-ring glucosylation by the original investigators [4], supports resveratroloside as a chemical probe for dissecting the contribution of glycosylation position to antiglycation pharmacophore models.

Stilbenoid Selectivity Profiling Panels for Dissociating Antioxidant from Non-Antioxidant Mechanisms

When constructing stilbenoid panels for mechanistic pathway deconvolution, (E)-resveratroloside's attenuated DPPH (IC50 34.61 μM) and ABTS (IC50 5.65 μM) radical scavenging capacity—2.4-fold and 1.5-fold weaker than resveratrol, respectively [4]—makes it a valuable comparator for distinguishing antioxidant-dependent effects (e.g., direct ROS quenching) from receptor-mediated or enzyme-inhibitory mechanisms. Researchers comparing equi-efficacious cardioprotection between resveratroloside and resveratrol [2] against their divergent antioxidant and CYP3A4 profiles can isolate non-redox pathways contributing to ischemia-reperfusion protection.

Quote Request

Request a Quote for (E)-Resveratroloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.